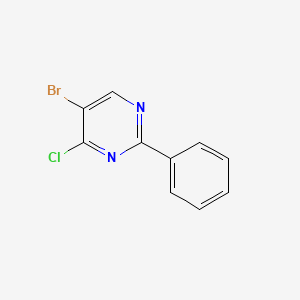

5-Bromo-4-chloro-2-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

26740-70-5 |

|---|---|

Molecular Formula |

C10H6BrClN2 |

Molecular Weight |

269.52 g/mol |

IUPAC Name |

5-bromo-4-chloro-2-phenylpyrimidine |

InChI |

InChI=1S/C10H6BrClN2/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H |

InChI Key |

AFUIIMJXYMULOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Chloro 2 Phenylpyrimidine and Analogues

Strategies for Constructing the 5-Bromo-4-chloro-2-phenylpyrimidine Core

The construction of the this compound core structure is typically achieved through a multi-step process that involves the strategic modification of a pyrimidine (B1678525) ring.

Derivatization from Pre-Existing Halogenated Pyrimidine Intermediates

A common and effective approach to synthesizing this compound begins with a pre-existing halogenated pyrimidine ring. A frequently used starting material is 5-bromo-2,4-dichloropyrimidine (B17362). nih.govjsscacs.edu.in This intermediate provides a scaffold upon which the desired phenyl group can be introduced. The synthesis of 5-bromo-2,4-dichloropyrimidine itself often starts from 5-bromouracil, which is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.com

Another route involves the bromination of a suitable pyrimidine precursor. For instance, 2-hydroxypyrimidine (B189755) can be brominated using a hydrogen peroxide-catalyzed reaction with hydrobromic acid to yield 5-bromo-2-hydroxypyrimidine. google.com This intermediate is then chlorinated to give the dichlorinated pyrimidine. google.com The reactivity of the halogen atoms on the pyrimidine ring is crucial, with the chlorine at the 4-position generally being more susceptible to nucleophilic attack than the one at the 2-position. google.com

Introduction of the Phenyl Moiety at Position 2

With a dihalogenated pyrimidine intermediate in hand, the next critical step is the introduction of the phenyl group at the C2 position. This is often accomplished through a cross-coupling reaction. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for this transformation. mdpi.comresearchgate.net In this reaction, the halogenated pyrimidine is reacted with a phenylboronic acid in the presence of a palladium catalyst and a base.

Alternatively, a one-pot synthesis has been developed where 2-bromomalonaldehyde (B19672) reacts with an amidine compound to directly form the 5-bromo-2-substituted pyrimidine. google.com This method offers a more streamlined approach to the core structure.

Synthesis of Closely Related this compound Derivatives

The versatility of the pyrimidine core allows for the synthesis of a wide range of derivatives with varied substituents. These derivatives are often pursued to explore structure-activity relationships in drug discovery or to fine-tune the properties of materials.

Starting from 5-bromo-2,4-dichloropyrimidine, a multitude of derivatives can be synthesized through sequential nucleophilic substitution reactions. nih.govjsscacs.edu.in For example, reacting 5-bromo-2,4-dichloropyrimidine with hydrazine (B178648) hydrate (B1144303) can selectively replace the chlorine at the 4-position to yield 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, which can be further derivatized. jsscacs.edu.in

Similarly, other nucleophiles such as amines and alcohols can be introduced at the C4 and C2 positions to generate a library of compounds. acs.orgjocpr.com The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an analogue with a bromophenyl group at the 5-position, has also been reported, starting from methyl 2-(4-bromophenyl)acetate. atlantis-press.com This highlights the adaptability of the synthetic routes to accommodate different substitution patterns.

| Starting Material | Reagents | Product | Reference |

| 5-bromo-2,4-dichloropyrimidine | Phenylboronic acid, Pd catalyst, base | This compound | mdpi.comresearchgate.net |

| 2-hydroxypyrimidine | HBr, H₂O₂, POCl₃ | 5-Bromo-2,4-dichloropyrimidine | google.com |

| 5-bromouracil | PCl₅, 1,1,2-trichloroethane | 5-Bromo-2,4-dichloropyrimidine | chemicalbook.com |

| 5-bromo-2,4-dichloropyrimidine | Hydrazine hydrate, triethylamine | 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | jsscacs.edu.in |

| Methyl 2-(4-bromophenyl)acetate | Dimethyl carbonate, formamidine (B1211174) acetate, POCl₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | atlantis-press.com |

Catalytic Approaches in this compound Synthesis

Catalysis, particularly transition-metal catalysis, plays a pivotal role in the efficient and selective synthesis of this compound and its analogues.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of 2-phenylpyrimidines. mdpi.comresearchgate.net This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond between the C2 position of the pyrimidine ring and the phenyl group from phenylboronic acid. The reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields. mdpi.com The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. mdpi.comnih.gov For instance, Pd(PPh₃)₄ is a commonly used catalyst for this transformation. mdpi.com

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic substitution is a fundamental reaction type in pyrimidine chemistry, allowing for the introduction of a wide range of functional groups onto the pyrimidine ring. slideshare.netbhu.ac.in The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. slideshare.netbhu.ac.in

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time. Microwave-assisted synthesis has emerged as a particularly effective technique for accelerating these optimization processes and improving reaction efficiency. mdpi.com

Drawing from detailed studies on the regioselective Suzuki coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid, a robust optimization strategy can be delineated. mdpi.com This serves as a direct and relevant model for the synthesis of the target compound from 5-bromo-2,4-dichloropyrimidine.

Catalyst and Solvent Screening

The choice of the palladium catalyst and solvent system is the first critical step in optimization. The catalyst's role is to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The solvent must not only dissolve the reactants but also influence the reaction rate and selectivity.

In a model reaction system, various solvents were tested with the commonly used catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Non-polar aprotic solvents, particularly 1,4-dioxane (B91453), have been shown to provide superior yields compared to other solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or isopropanol. mdpi.com The combination of 1,4-dioxane with water is often found to be the most effective solvent system. mdpi.com

| Solvent | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-Dioxane | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 71 | mdpi.com |

| THF | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 56 | mdpi.com |

| DMF | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 41 | mdpi.com |

| Isopropanol | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 25 | mdpi.com |

Optimization of Microwave-Assisted Reaction Conditions

Microwave irradiation can dramatically reduce reaction times and improve yields. Further optimization focuses on temperature, reaction time, and catalyst loading under microwave conditions.

Temperature and Time: A systematic screening of temperature and time reveals the optimal balance for achieving high conversion without degrading the product or catalyst. For the model Suzuki coupling, a temperature of 100°C and a reaction time of just 15 minutes under microwave irradiation were found to be ideal, providing an excellent yield of 81%. mdpi.com Further increasing the time or temperature did not lead to a significant improvement. mdpi.com

| Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 80 | 20 | 63 | mdpi.com |

| 100 | 10 | 75 | mdpi.com |

| 100 | 15 | 81 | mdpi.com |

| 100 | 20 | 81 | mdpi.com |

| 120 | 15 | 79 | mdpi.com |

Catalyst Loading: Minimizing the amount of the expensive palladium catalyst is crucial for cost-effectiveness and reducing potential metal contamination in the final product. The catalyst loading can often be significantly reduced without compromising the yield, especially in highly efficient microwave-assisted reactions. Research demonstrates that the catalyst loading for the model reaction could be lowered to as little as 0.5 mol% while still achieving a high yield of 78% under the optimized time and temperature conditions. mdpi.com

| Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|

| 5 | 81 | mdpi.com |

| 2 | 82 | mdpi.com |

| 1 | 80 | mdpi.com |

| 0.5 | 78 | mdpi.com |

| 0.1 | 45 | mdpi.com |

These detailed optimization studies on a closely related system provide a clear and scientifically supported pathway for the high-yield synthesis of this compound. By employing a Pd(PPh₃)₄ catalyst in a 1,4-dioxane/water solvent mixture with a sodium carbonate base, and utilizing microwave irradiation at 100°C for 15 minutes with a low catalyst loading, the regioselective synthesis can be achieved efficiently and economically. mdpi.com

Advanced Characterization and Structural Analysis of 5 Bromo 4 Chloro 2 Phenylpyrimidine and Derivatives

Spectroscopic Elucidation of 5-Bromo-4-chloro-2-phenylpyrimidine Structure

Spectroscopic techniques are indispensable for probing the molecular structure of this compound. Each method provides unique insights into the connectivity and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 5-bromo-2-chloropyrimidine (B32469), the protons on the pyrimidine (B1678525) ring typically appear as singlets in the aromatic region of the spectrum. spectrabase.comchemicalbook.com For instance, the ¹H NMR spectrum of 5-bromo-2-chloropyrimidine shows a signal at approximately 8.8 ppm. spectrabase.com The phenyl group in this compound would introduce additional complexity, with signals corresponding to the ortho, meta, and para protons, their chemical shifts influenced by the electron-withdrawing nature of the pyrimidine ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. In pyrimidine derivatives, the carbon atoms of the heterocyclic ring are typically observed in the range of 110-165 ppm. The carbon attached to the bromine atom would be expected at a lower field, while the carbon bonded to chlorine would be at a higher field. The phenyl carbons would also appear in the aromatic region, with their exact shifts dependent on their position relative to the pyrimidine ring.

Below is a table summarizing typical NMR data for related pyrimidine structures.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 5-Bromo-2-chloropyrimidine | DMSO-d6 | 8.8 (s, 2H) | Not specified |

| 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Not specified | Not specified | Not specified |

| 5-bromo-4-chloropyrimidin-2-amine | Not specified | 8.2 (s, 1H) | Not specified |

This table is for illustrative purposes and shows data for structurally related compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine and phenyl rings are found in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are observed at lower frequencies, typically in the 800-600 cm⁻¹ and 700-500 cm⁻¹ regions, respectively. For the related 5-bromopyrimidine, IR data is available in the NIST Chemistry WebBook. nist.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the phenyl and pyrimidine rings are often strong in the Raman spectrum.

| Spectroscopic Technique | Characteristic Vibrations |

| Infrared (IR) | Aromatic C-H stretch (>3000 cm⁻¹), C=C and C=N stretch (1400-1600 cm⁻¹), C-Cl stretch (800-600 cm⁻¹), C-Br stretch (700-500 cm⁻¹) |

| Raman | Symmetric ring vibrations |

Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with liquid chromatography (LC), it becomes a powerful tool for separating and identifying compounds in a mixture. umb.edunih.govnih.gov

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens. LC-MS analysis of related halo-substituted pyrimidines has been reported. umb.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π-π* transitions of the phenyl and pyrimidine rings. The position and intensity of the absorption maxima can be influenced by the nature and position of substituents on the aromatic rings. Studies on other pyrimidine derivatives have utilized UV-Vis spectroscopy to characterize their electronic properties. researchgate.net

X-ray Crystallography for Molecular and Supramolecular Architecture Analysis of Pyrimidine Derivatives

Studies on various pyrimidine derivatives have revealed diverse supramolecular architectures, including the formation of hydrogen bonds and π-π stacking interactions, which dictate the crystal packing. nih.govresearchgate.net For instance, the analysis of related structures has shown how different functional groups can lead to the formation of three-dimensional networks, sheets, or chains in the solid state. nih.gov This information is crucial for understanding the physical properties and intermolecular interactions of these compounds.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage of each element present. nih.gov For this compound (C₁₀H₆BrClN₂), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound. This technique is routinely used in the characterization of new pyrimidine derivatives. researchgate.net

| Element | Theoretical Percentage |

| Carbon (C) | 42.06% |

| Hydrogen (H) | 2.12% |

| Bromine (Br) | 27.98% |

| Chlorine (Cl) | 12.42% |

| Nitrogen (N) | 9.81% |

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Chloro 2 Phenylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the electronic behavior of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other properties of chemical compounds. Studies on related pyrimidine (B1678525) derivatives often employ DFT to understand their structure-activity relationships. For instance, DFT calculations have been used to study the vibrational spectra of halogenated cytosines and the structural and vibrational properties of other substituted pyrimidines. These studies typically use functionals like B3LYP in combination with various basis sets to achieve a good correlation between theoretical and experimental data. However, specific DFT studies focused on 5-Bromo-4-chloro-2-phenylpyrimidine are not present in the current body of scientific literature.

Ab Initio Methods and Electronic Structure Analysis

Ab initio methods are computational chemistry methods based on quantum mechanics. These methods are derived directly from theoretical principles, without the inclusion of experimental data. They are crucial for providing a detailed analysis of the electronic structure of a molecule. While ab initio calculations have been performed for various molecules to understand their electronic states and properties, no specific ab initio studies have been published for this compound.

Analysis of Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals and charge distribution, are key to understanding its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energies of HOMO and LUMO and their gap are important parameters that provide insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule. While the analysis of FMOs is a common component of computational studies on organic molecules, specific data for this compound is not available.

Atomic Charge Distribution (e.g., Mulliken Charges)

The distribution of electron density in a molecule can be described by assigning partial charges to each atom. Mulliken charge analysis is one method used to calculate these atomic charges from the molecular wavefunction. This information is valuable for understanding electrostatic interactions and predicting reactive sites within a molecule. For example, in other heterocyclic compounds, Mulliken charge analysis has been used to identify which atoms are more susceptible to electrophilic or nucleophilic attack. niscpr.res.in However, a Mulliken charge distribution analysis for this compound has not been reported.

Investigation of Noncovalent Interactions in Pyrimidine Derivatives

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the structure, stability, and function of molecules, particularly in biological systems and crystal engineering. mdpi.com The study of these interactions is crucial for understanding how pyrimidine derivatives interact with other molecules. Computational methods are frequently used to model and analyze these weak interactions. While the general importance of noncovalent interactions in pyrimidine systems is recognized and studied, specific computational investigations into the noncovalent interaction patterns of this compound are absent from the literature.

Hydrogen Bonding Interactions

Theoretical and crystallographic studies on pyrimidine derivatives containing the 5-bromo-2-chloro-pyrimidine core highlight the importance of hydrogen bonds in forming stable supramolecular structures. uomphysics.netresearchgate.net In a detailed investigation of a related sulfonamide derivative, N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide, a network of hydrogen bonds was found to be responsible for the crystal packing. researchgate.net

Computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis have been employed to explore and quantify these interactions. uomphysics.net The analyses reveal that various functional groups can act as hydrogen bond donors and acceptors, leading to complex and stable architectures. For instance, in related amine derivatives, N—H···N hydrogen bonds are instrumental in forming dimeric structures. nih.gov

Table 1: Summary of Hydrogen Bonding Interactions in Related Pyrimidine Derivatives

| Interaction Type | Description | Significance | Source |

|---|---|---|---|

| N-H···N | Interaction between a nitrogen-bound hydrogen and a pyrimidine ring nitrogen. | Leads to the formation of inversion dimers and connects molecules into a two-dimensional framework. | nih.gov |

| N-H···S | Hydrogen bond involving a sulfur atom as the acceptor. | Contributes to the overall stability of the crystal lattice in thio-derivatives. | researchgate.net |

| C-H···N | Weak hydrogen bond between a carbon-bound hydrogen and a nitrogen acceptor. | Plays a role in stabilizing the crystal packing alongside stronger interactions. | researchgate.net |

| C-H···O | Interaction involving a carbonyl or ether oxygen as the acceptor. | Contributes to the formation of extensive supramolecular networks. | researchgate.netmdpi.com |

Halogen Bonding Interactions

The presence of both bromine and chlorine atoms on the pyrimidine ring of this compound makes it a candidate for engaging in halogen bonding. Halogen bonds are highly directional noncovalent interactions where a halogen atom acts as an electrophilic species (a σ-hole). mdpi.com

Quantum chemical investigations on a derivative containing the 5-bromo-2-chloro-pyrimidinyl group confirmed the existence of halogen-halogen interactions, specifically chloro-bromo contacts, which help interconnect molecular clusters. uomphysics.net Studies on other brominated pyrimidines, like 5-bromocytosine (B1215235) derivatives, have shown that C–Br···O halogen bonds can be a significant force in the crystal assembly, with interaction energies ranging from 1.0 to 4.0 kcal/mol. mdpi.com These interactions, while sometimes weaker than conventional hydrogen bonds, are crucial for the fine-tuning of supramolecular architectures. mdpi.com The directionality and tunable strength of halogen bonds make them a valuable tool in crystal engineering. mdpi.com

Table 2: Summary of Halogen Bonding Interactions in Related Brominated Heterocycles

| Interaction Type | Description | Computational Method | Source |

|---|---|---|---|

| C-Br···Cl | Interaction between the bromine and chlorine atoms on adjacent pyrimidine rings. | Quantum Chemical Investigation | uomphysics.net |

| C-Br···O | A bromine atom acts as the halogen bond donor to an oxygen acceptor (e.g., from a carbonyl group). | Single Crystal X-ray Diffraction, Hirshfeld Surface Analysis, QTAIMS | mdpi.com |

| π···π Interactions | Stacking interactions between aromatic rings, such as the chloro-bromo pyrimidinyl ring and a chlorobenzene (B131634) ring. | Single Crystal X-ray Diffraction | uomphysics.net |

Molecular Modeling and Simulations

Molecular modeling techniques are instrumental in predicting how this compound and its analogs might interact with biological macromolecules, guiding the design of new therapeutic agents.

Molecular Docking Studies (Ligand-Protein Interactions)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein's active site. For derivatives of 2-phenylpyrimidine (B3000279), these studies have been crucial in understanding their potential as enzyme inhibitors.

In one study, 2-phenylpyrimidine analogues were investigated as selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Molecular docking was used to explore their binding modes within the enzyme's active site, complemented by molecular dynamics simulations to confirm the stability of the ligand-protein complex. nih.gov Similarly, derivatives of 5-bromo-pyrimidine were synthesized and evaluated as inhibitors of UNC51-like kinase 1 (ULK1), a key protein in autophagy. nih.gov Docking analysis helped to elucidate the role of hydrogen bond donors in the binding interaction and to compare the binding mode of the novel compounds with known inhibitors. nih.gov

Table 3: Overview of Molecular Docking Studies on Related Pyrimidine Derivatives

| Ligand Series | Protein Target | Key Findings | Source |

|---|---|---|---|

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | ULK1 Kinase | Docking analysis elucidated the roles of H-bond donors in binding to the kinase active site. | nih.gov |

| 2-phenylpyrimidine analogues | Phosphodiesterase 4B (PDE4B) | Explored putative binding modes and confirmed the stability of the ligand-protein complex through MD simulations. | nih.gov |

| 5-(2-bromo-4-fluorophenyl)-1,2,4-triazole derivatives | COX-1 and COX-2 | Docking was used to predict binding affinity and selectivity for cyclooxygenase enzymes. | zsmu.edu.uanih.gov |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been applied to pyrimidine derivatives to guide the discovery of new inhibitors.

For a series of 2-phenylpyrimidine analogues targeting PDE4B, a five-point pharmacophore model was developed. nih.gov This model, which included features like hydrogen bond donors, acceptors, and aromatic rings, yielded a statistically significant 3D-QSAR model, indicating high predictive power for designing new molecules with enhanced inhibitory activity. nih.gov In another study targeting ULK1, pharmacophore modeling was used to explore the common anchoring features of 5-bromo-pyrimidine derivatives, leading to the synthesis of potent inhibitors that block autophagy in cancer cells. nih.gov

Table 4: Pharmacophore Modeling Studies on Related Pyrimidine Scaffolds

| Ligand Series | Protein Target | Pharmacophore Model Features | Source |

|---|---|---|---|

| 2-phenylpyrimidine analogues | Phosphodiesterase 4B (PDE4B) | A five-point model was developed, leading to a predictive 3D-QSAR model. | nih.gov |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | ULK1 Kinase | Used to discover common anchoring features for ULK1 inhibition. | nih.gov |

In Vitro Biological Activity and Mechanistic Insights

Antimicrobial Properties of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives have demonstrated significant antimicrobial effects, positioning them as candidates for the development of new anti-infective agents. chemicaljournals.com Their activity spans across bacteria, fungi, and mycobacteria, addressing a critical need for new treatments in an era of growing antimicrobial resistance.

The antibacterial potential of pyrimidine derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit notable efficacy. For instance, thieno[2,3-d]pyrimidinedione derivatives have displayed potent activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L. nih.gov However, their activity against Gram-negative bacteria was generally weaker. nih.gov

In other studies, newly synthesized pyrimidine compounds were screened against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. chemicaljournals.com One derivative, 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol, showed promising MIC values of 62.5 μg/mL against B. subtilis, 125 μg/mL against E. coli, and 250 μg/mL against S. aureus. nih.gov Research on 5-(5-amino-1,3,4-thiadiazole-2-yl)- and 5-(5-mercapto-4H-1,2,4-triazol-3-yl)- pyrimidin-2(1H)-one derivatives also confirmed promising activity against Pseudomonas aeruginosa, S. aureus, and E. coli when compared to the standard drug ciprofloxacin. ias.ac.in

| Bacterial Strain | Compound/Derivative Class | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA, VRSA) | Thieno[2,3-d]pyrimidinediones | 2–16 mg/L | nih.gov |

| Bacillus subtilis | 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol | 62.5 μg/mL | nih.gov |

| Escherichia coli | 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol | 125 μg/mL | nih.gov |

| Salmonella typhi | 6-aryl-5-cyano-2-thiouracil derivatives | High activity observed | chemicaljournals.com |

| Pseudomonas aeruginosa | Triazole-substituted pyrimidines | Promising inhibition compared to ciprofloxacin | ias.ac.in |

Pyrimidine derivatives have also been identified as potent antifungal agents. A novel pyrimidine-based chemical scaffold demonstrated broad-spectrum activity against various pathogenic molds, including Aspergillus fumigatus, Aspergillus niger, and Mucor circinelloides. nih.gov Some synthesized pyrimidine derivatives containing an amide moiety showed excellent efficacy against Phomopsis sp., with one compound exhibiting an EC50 value of 10.5 μg/ml, superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.org

Screening of other derivatives has confirmed activity against a wide range of phytopathogenic fungi. researchgate.net For example, certain compounds showed high inhibition rates against Rhizoctonia solani (RS). researchgate.net Furthermore, studies have documented the activity of pyrimidine derivatives against human pathogenic fungi such as Candida albicans. eijppr.comnih.gov

| Fungal Strain | Compound/Derivative Class | Observed Activity (Inhibition/EC50) | Reference |

|---|---|---|---|

| Candida albicans | Pyrimidine-hydrazone derivatives | Active | eijppr.com |

| Aspergillus niger | Pyrimidine-based chemical scaffold | Active | nih.gov |

| Rhizopus spp. | General Pyrimidine Derivatives | Variable activity | nih.gov |

| Mucor circinelloides | Pyrimidine-based chemical scaffold | Active | nih.gov |

| Phomopsis sp. | Pyrimidine with amide moiety (5o) | EC50 = 10.5 μg/ml | frontiersin.org |

The fight against tuberculosis and other mycobacterial infections has benefited from the exploration of pyrimidine derivatives. Various synthesized compounds have been tested in vitro against Mycobacterium tuberculosis (including strains H37Ra and H37Rv) and Mycobacterium avium. nih.govucl.ac.ukantibiotics-chemotherapy.ru One study found that a pyrimidine analog, 2-chloro-5-n-nonylpyrimidine, was highly effective against both M. tuberculosis and M. avium. nih.gov

Furthermore, these compounds have shown synergistic interactions when combined with first-line anti-TB drugs like isoniazid (B1672263) and rifampicin, enhancing their inhibitory effects. nih.gov Research into 5-(arylmethylene)hexahydropyrimidine-2,4,6-triones revealed that several derivatives possessed antimycobacterial activity comparable to or even exceeding that of isoniazid. antibiotics-chemotherapy.ru Microscopic studies confirmed that these active compounds induce significant fragmentation and morphological changes in M. tuberculosis cells. antibiotics-chemotherapy.ru

Anticancer and Cytotoxic Effects in In Vitro Models

In the field of oncology, pyrimidine derivatives are recognized for their potent cytotoxic effects against various human cancer cell lines. nih.gov Their mechanisms often involve the modulation of critical cellular pathways that control cell proliferation and death.

Numerous studies have documented the in vitro anticancer activity of novel pyrimidine derivatives. For instance, a series of pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties were evaluated against several cancer cell lines, with one derivative showing an IC50 value of 4.55 µM against the A549 lung cancer cell line. nih.gov Another study on pyrimidine–hydrazone hybrids reported inhibitory activity across multiple cell lines, including colon adenocarcinoma (LoVo), lung cancer (A549), and cervical cancer (HeLa). nih.gov

Derivatives of ursolic acid incorporating a 2-amino-4-aryl-pyrimidine moiety have demonstrated potent cytotoxicity, with one compound exhibiting an IC50 value of 0.74 ± 0.13 μM against HeLa cells. rsc.org Similarly, evaluations of various pyrimidine derivatives have consistently shown efficacy against the HCT116 colon cancer cell line. ekb.eg

| Cancer Cell Line | Compound/Derivative Class | Observed Activity (IC50) | Reference |

|---|---|---|---|

| HCT116 (Colon) | Pyrazolo[1,5-a]pyrimidine derivatives | IC50 = 58.2 µg/mL (Compound 20) | ekb.eg |

| HeLa (Cervical) | Ursolic acid-pyrimidine derivative (7b) | 0.74 ± 0.13 μM | rsc.org |

| A549 (Lung) | Pyrrolo[2,3-d]pyrimidine-urea hybrid (9e) | 4.55 µM | nih.gov |

| A549 (Lung) | Pyrimidine–hydrazone hybrid (6) | Statistically significant cytotoxicity at 10-20 µM | nih.gov |

The anticancer effects of pyrimidine derivatives are often rooted in their ability to induce programmed cell death, primarily through apoptosis and autophagy. nih.gov Pyrimethamine, an established pyrimidine drug, has been shown to trigger both apoptosis and autophagy in chronic myelogenous leukemia cells by suppressing the STAT5-Bcl-2 signaling pathway. nih.gov Targeted inhibition of autophagy was found to sensitize the tumor cells to pyrimethamine-induced apoptosis. nih.gov

Further mechanistic studies on novel derivatives have provided deeper insights. One ursolic acid-pyrimidine hybrid was found to induce mitochondrial-related apoptosis in MCF-7 breast cancer cells. rsc.org This was associated with an increased Bax/Bcl-2 protein expression ratio and the activation of the caspase cascade. rsc.org This compound also suppressed the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for cell survival. rsc.org Similarly, a pyrrolo[2,3-d]pyrimidine derivative was shown to induce apoptosis in A549 cells through the intrinsic mitochondrial pathway, evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-9 and caspase-3. nih.gov These findings highlight the multi-targeted mechanisms through which pyrimidine derivatives can exert their potent anticancer effects.

Enzymatic Inhibition and Receptor Modulation

Research into the biological effects of 5-Bromo-4-chloro-2-phenylpyrimidine and its derivatives has revealed a range of interactions with key biological targets. These activities are primarily centered on the modulation of kinases, and agonism of immune receptors, while data on its interaction with other enzymes remains limited.

Kinase Inhibition

While direct studies on this compound are not extensively reported, research on structurally related analogs, specifically 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, has identified potent inhibitory activity against UNC-51-like kinase 1 (ULK1). ULK1 is a critical serine/threonine kinase that initiates the autophagy pathway, a cellular process implicated in cancer cell survival. Its overexpression is linked to a negative prognosis in non-small cell lung cancer (NSCLC).

In one study, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized and evaluated for their ability to inhibit ULK1. The most potent compound identified was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s) . This derivative demonstrated strong inhibitory activity against the ULK1 kinase and effectively suppressed the proliferation of A549 lung cancer cells. Further investigation showed that by inhibiting ULK1, compound 3s could block the autophagy process and concurrently induce apoptosis in cancer cells.

| Compound | Target Kinase | Key Findings |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine | ULK1 | Potent inhibition of ULK1 kinase activity, leading to autophagy blockade and apoptosis induction in A549 cells. |

There is no publicly available research data regarding the inhibitory activity of this compound or its close derivatives against other specified kinases such as PfGSK3, PfPK6, DRAK1, BMP2K, MARK3/4, or CDK.

Carbonic Anhydrase Inhibition

No published scientific studies were identified that specifically evaluate the inhibitory activity of this compound against carbonic anhydrase enzymes.

Dihydrofolate Reductase Inhibition

There are no available research findings in the public domain concerning the inhibitory effects of this compound on dihydrofolate reductase.

Toll-like Receptor 7 (TLR7) Agonism

Significant activity has been reported for a close structural analog, Bropirimine , also known as 2-amino-5-bromo-6-phenylpyrimidin-4-ol. This compound, which shares the core 5-bromo-phenylpyrimidine structure with the subject compound, is a well-documented immunomodulator that functions as a synthetic agonist for Toll-like receptor 7 (TLR7). wikipedia.orgmedchemexpress.com

TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral pathogens. medchemexpress.com Agonism of TLR7 by Bropirimine triggers downstream signaling pathways that result in the production of interferons and other cytokines. wikipedia.orgnih.gov This activity underlies its observed antiviral and anti-cancer properties. nih.govnih.gov For instance, Bropirimine has been shown to inhibit the differentiation of osteoclast precursors into mature osteoclasts by inducing the production of interferon-beta (IFN-β) in a TLR7-dependent manner. medchemexpress.com It has been investigated in clinical studies for its potential in treating superficial bladder cancer. nih.gov

| Compound | Target Receptor | Mechanism of Action | Biological Effect |

| Bropirimine | Toll-like Receptor 7 (TLR7) | Synthetic Agonist | Induces interferon and cytokine production, immunomodulation, antiviral and anti-cancer activity. wikipedia.orgmedchemexpress.comnih.gov |

HIV-1 Integrase Inhibition

No specific studies detailing the inhibitory activity of this compound against HIV-1 integrase have been found in the published scientific literature.

BET Bromodomain Inhibition

There is no published research or data available to suggest that this compound acts as an inhibitor of BET bromodomains.

Anti-inflammatory Properties in In Vitro Models

Research into the biological activities of this compound has identified its potential as a modulator of inflammatory pathways. A patent for substituted heterocyclic compounds suggests that this molecule may be useful in the treatment of diseases mediated by key pro-inflammatory cytokines. googleapis.com The proposed mechanism of action involves the inhibition of signaling pathways driven by Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and/or Interleukin-8 (IL-8). googleapis.com These cytokines are crucial mediators of the inflammatory response.

Furthermore, the patent discloses the use of in vitro assays to characterize the inhibitory activity of such compounds on cyclooxygenase enzymes (COX-1 and COX-2). googleapis.com COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation. While the patent outlines the assays, specific inhibitory concentration (IC₅₀) values for this compound are not provided.

Table 1: Investigated In Vitro Anti-inflammatory Targets for this compound

| Target Class | Specific Target | Potential Effect of Inhibition |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6, IL-8 | Reduction of inflammatory response |

| Cyclooxygenase Enzymes | COX-1, COX-2 | Decrease in prostaglandin (B15479496) synthesis |

This table is based on the potential activities described in patent literature; specific experimental data for this compound is not publicly available.

Other Potential In Vitro Biological Activities (e.g., Antiviral, Antidiabetic, Antimalarial)

Currently, there is no published scientific literature that has evaluated the in vitro antiviral, antidiabetic, or antimalarial activities of this compound. While research exists on the antiviral, antidiabetic, and antimalarial potential of other substituted pyrimidine derivatives, these findings are not directly applicable to this compound. nih.govnih.govnih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netacs.org

Structure Activity Relationship Sar Studies of 5 Bromo 4 Chloro 2 Phenylpyrimidine Analogues

Influence of Halogen Substituents on Biological Activity

The presence and nature of halogen substituents on the pyrimidine (B1678525) ring of 5-Bromo-4-chloro-2-phenylpyrimidine and its analogues are pivotal modulators of their biological activity. Generally, halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and conformation, which in turn affects binding interactions with biological targets. researchgate.neteurochlor.org

In many heterocyclic compounds, the introduction of chlorine atoms is a strategy to enhance biological effects. researchgate.net For instance, in the development of antifungal agents targeting CYP51, the introduction of halogen atoms to the benzene (B151609) ring of 2-phenylpyrimidine (B3000279) derivatives was explored. nih.gov Specifically, a fluorine atom at the 3-position of the phenyl ring was found to form favorable interactions with amino acid residues in the target's binding pocket, enhancing antifungal activity. nih.gov This highlights that the position and type of halogen are crucial.

Studies on other pyrimidine-based structures further underscore the importance of halogens. For example, in a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, the 5-bromo substituent was a key feature of the lead compound, which exhibited immunomodulatory and antiviral activity. nih.gov Similarly, the design of 5-chloro-N(4)-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as potent and selective VEGFR-2 inhibitors demonstrates the strategic use of a chloro group at position 5 of a fused pyrimidine system. nih.gov

Role of the Phenyl Substituent and its Modifications at Position 2

The phenyl group at the C2-position of the pyrimidine ring serves as a crucial anchor for biological activity and a key point for structural modification to refine potency and selectivity. The orientation and electronic properties of this phenyl ring can dictate the molecule's interaction with the active site of a target protein.

In the pursuit of novel antifungal agents based on a 2-phenylpyrimidine scaffold, modifications to the phenyl ring (referred to as ring B) were systematically explored. nih.gov Initial compounds with an unsubstituted phenyl ring showed limited activity. However, the introduction of halogen substituents onto this ring led to a significant enhancement of antifungal properties. For example, a 3-fluoro substituent on the phenyl ring resulted in a compound with potent activity against various pathogenic fungi. nih.gov This suggests that the phenyl ring occupies a hydrophobic cavity in the target enzyme, and its interactions can be optimized through substitution.

Further studies on related heterocyclic structures reinforce the importance of the C2-aryl substituent. In a series of 2,5-substituted pyrimidines designed as gankyrin binders with antiproliferative activity, substitutions on both the C2-phenyl ring and another phenyl ring at C5 were shown to improve activity against cancer cell lines. tandfonline.com This indicates that modifications to the C2-phenyl group can be combined with changes at other positions to achieve synergistic effects on biological activity.

The following table summarizes the antifungal activity of 2-phenylpyrimidine derivatives with different substituents on the phenyl ring against Candida albicans (ATCC 90028), demonstrating the impact of these modifications.

| Compound | Phenyl Ring Substituent | MIC (μg/mL) |

| B13 | 3-F | 2 |

| B15 | 4-F | 4 |

| C1 | 4-F | 2 |

| C2 | 4-Cl | 1 |

| C3 | 4-Br | 0.5 |

| C4 | 4-I | 1 |

| C6 | 4-CF3 | 0.25 |

| Data sourced from a study on novel antifungal agents targeting CYP51. nih.gov |

Effects of Substitutions at Other Positions of the Pyrimidine Ring

Beyond the C2, C4, and C5 positions, substitutions at other available sites on the pyrimidine ring, notably C6, have been shown to profoundly impact biological activity. The introduction of various functional groups at the C6-position can alter the molecule's steric and electronic profile, leading to changes in target affinity and selectivity.

A study on 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anticancer agents revealed that the substituent at the C6 position is a critical determinant of activity. nih.gov In this series, a chloro group at C6 was part of the core structure that yielded potent antitumor compounds. The structure-activity relationship for the rest of the molecule in this 2-heteroarylpyrimidine series mimicked that of a previously reported nih.govCurrent time information in Kolkata, IN.nih.govtriazolo[1,5-a]pyrimidine series, highlighting the modular nature of these substitutions. nih.gov

Similarly, research into 2-amino-5-bromo-4(3H)-pyrimidinone derivatives explored the effect of varying the substituent at the C6 position on antiviral activity. nih.gov A range of aryl and alkyl groups were introduced at C6, and the resulting analogues were evaluated for their biological effects. While some derivatives showed activity against various virus strains, they were often effective only at concentrations close to their toxicity threshold, indicating that the nature of the C6-substituent is key to achieving a favorable therapeutic index. nih.gov The lead compound in this class, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, demonstrated a spectrum of immunomodulatory activity linked to its antiviral and antitumor effects. nih.gov

These findings collectively indicate that the C6-position of the pyrimidine ring is a viable point for modification to modulate the biological properties of this compound analogues.

Elucidating Correlations Between Structural Features and Biological Potency/Selectivity

For antifungal 2-phenylpyrimidine derivatives, a clear correlation exists between the substituents on the phenyl ring and their activity. nih.gov As shown in the table below, introducing halogen atoms at the 4-position of the phenyl ring generally increased activity, with bromine providing the highest potency in this series. The introduction of an iodine atom, however, led to a decrease in activity compared to bromine, suggesting an optimal size and lipophilicity for this position. The trifluoromethyl group (CF3) at the same position resulted in the most potent compound, C6, indicating that strong electron-withdrawing and lipophilic groups are highly favorable for activity. nih.gov

Antifungal Activity of 4-Substituted Phenylpyrimidine Derivatives

| Compound | Phenyl Ring Substituent (Position 4) | MIC against C. albicans (μg/mL) |

|---|---|---|

| C1 | F | 2 |

| C2 | Cl | 1 |

| C3 | Br | 0.5 |

| C4 | I | 1 |

| C6 | CF3 | 0.25 |

Data adapted from research on CYP51 inhibitors. nih.gov

In another class of 2,4,5-trisubstituted pyrimidines developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the nature of the group at the C5 position was found to be critical for activity against resistant viral strains. nih.gov While the substitution pattern did not significantly affect activity against the wild-type virus, the group at C5 played a major role in combating resistant mutations. nih.gov

The antiproliferative activity of 2,4,5-substituted pyrimidines as tubulin polymerization inhibitors also highlights distinct SAR. acs.orgnih.gov An indole-pyrimidine compound, 4k, was identified as a potent inhibitor of tubulin polymerization and displayed significant antiproliferative activity against several cancer cell lines. acs.orgnih.gov The SAR studies revealed that the presence of a 1-ethyl-1H-indolyl group at the C5 position of the pyrimidine was crucial for this activity. acs.org

The following table presents the antiproliferative activity of selected 2,4,5-substituted pyrimidine derivatives against the BEL-7402 human hepatocellular carcinoma cell line.

| Compound | C5-Substituent | IC50 (nM) |

| 4a | 1H-Indol-5-yl | 150 |

| 4d | 1-Methyl-1H-indol-5-yl | 75 |

| 4k | 1-Ethyl-1H-indol-5-yl | 25 |

| Data extracted from a study on tubulin polymerization inhibitors. acs.org |

Future Directions and Research Perspectives in 5 Bromo 4 Chloro 2 Phenylpyrimidine Research

Exploration of Novel Synthetic Pathways and Methodologies

While the fundamental synthesis of the pyrimidine (B1678525) core is well-established, future research should focus on developing more efficient, versatile, and environmentally benign methods to synthesize and functionalize 5-bromo-4-chloro-2-phenylpyrimidine and its analogs.

Key areas for exploration include:

Late-Stage Functionalization: Developing selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that can sequentially and regioselectively replace the chloro and bromo substituents. This would allow for the rapid generation of diverse compound libraries from a common intermediate.

Multicomponent Reactions (MCRs): Investigating one-pot MCRs to construct the substituted pyrimidine ring from simpler, readily available starting materials could significantly streamline the synthetic process, making it more atom-economical and efficient. tubitak.gov.tr

Flow Chemistry: Adapting synthetic routes to continuous flow processes can offer improved control over reaction parameters, enhanced safety for hazardous reactions, and easier scalability.

Deconstruction-Reconstruction Strategies: A novel approach involves the ring-opening of a complex pyrimidine to a more tractable intermediate, which can then be recyclized with different reagents to create a wide array of new heterocyclic structures, including novel pyrimidines and azoles. nih.gov This strategy could be applied to derivatives of this compound to access previously unobtainable analogs. nih.gov

| Synthetic Strategy | Potential Application to this compound | Anticipated Advantages | References |

| Palladium-Catalyzed Cross-Coupling | Sequential substitution of bromine and chlorine with various aryl, alkyl, or amino groups. | High degree of structural diversity, access to a wide chemical space. | nih.gov |

| Multicomponent Reactions | One-pot synthesis of the core ring structure with desired substitutions. | Increased efficiency, reduced waste, operational simplicity. | tubitak.gov.tr |

| Flow Chemistry | Continuous production of the core compound or its key derivatives. | Improved safety, scalability, and reaction control. | |

| Deconstruction-Reconstruction | Transformation into novel heterocyclic systems by ring-opening and re-closure. | Access to unique scaffolds not available through traditional methods. | nih.gov |

Application of Advanced Computational Approaches for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For the this compound scaffold, these methods can guide the design of derivatives with enhanced potency and selectivity for specific biological targets.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help establish a correlation between the structural features of pyrimidine derivatives and their biological activity. researchgate.net Data-driven machine learning models can predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis. researchgate.net

Molecular Docking: Docking studies can predict the binding modes of this compound derivatives within the active sites of various target proteins, such as kinases or viral proteases. nih.govmdpi.com This provides insights into key interactions and helps in designing modifications to improve binding affinity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding pose predicted by docking and providing a more accurate estimation of binding free energies. tandfonline.com

Density Functional Theory (DFT) Calculations: DFT methods can be employed to understand the electronic properties of the scaffold, such as the molecular electrostatic potential (MEP), which can be crucial for receptor binding and molecular recognition. nih.gov

| Computational Method | Objective | Expected Outcome | References |

| QSAR | Predict biological activity based on chemical structure. | Prioritization of synthetic targets with high predicted potency. | researchgate.net |

| Molecular Docking | Predict binding orientation and affinity in a target's active site. | Identification of key binding interactions and generation of new design ideas. | mdpi.commdpi.com |

| MD Simulations | Assess the stability and dynamics of the ligand-receptor complex. | Confirmation of binding mode and refined understanding of complex stability. | tandfonline.com |

| DFT Calculations | Analyze electronic properties and reactivity. | Insight into the molecule's electrostatic potential and frontier molecular orbitals to guide design. | nih.gov |

Expansion of In Vitro Biological Target Profiling

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.orgdongguk.edu While this compound itself has no widely reported biological activity, its structural alerts suggest significant potential. A crucial future direction is to conduct broad, systematic in vitro screening to identify its biological targets.

A comprehensive profiling strategy should include:

Kinase Screening Panels: Given that numerous pyrimidine-based drugs are kinase inhibitors, derivatives should be screened against a large panel of human kinases to identify potential anticancer or anti-inflammatory agents. dongguk.educhemrxiv.org Targets like BTK, CDKs, and Aurora kinases are of particular interest. nih.govnih.govnih.gov

Antiproliferative Assays: Screening against a panel of diverse human cancer cell lines (such as the NCI-60 panel) is essential to uncover potential anticancer activity and identify cancer types that are particularly sensitive to this scaffold. rsc.orgrsc.org

Antimicrobial and Antiviral Screening: Pyrimidine derivatives have shown promise as antifungal (e.g., targeting CYP51) and antiviral agents. nih.govtandfonline.com Screening against a variety of pathogenic fungi, bacteria, and viruses (such as coronaviruses or flaviviruses) could reveal new anti-infective applications. nih.govmdpi.com

Enzyme Inhibition Assays: Beyond kinases, the scaffold should be tested against other important enzyme classes, such as proteases, lipoxygenases, or dihydrofolate reductase, which are known targets for pyrimidine-containing molecules. nih.gov

| Target Class | Potential Therapeutic Area | Example Targets | References |

| Protein Kinases | Oncology, Inflammation | EGFR, BTK, CDK9, Aurora A/B, VEGFR2 | nih.govnih.govnih.govnih.gov |

| Cancer Cell Lines | Oncology | NCI-60 Panel (Leukemia, Lung, Colon, etc.) | rsc.orgrsc.org |

| Microbial Enzymes | Infectious Diseases | Fungal CYP51, Viral Proteases (e.g., Mpro) | nih.govmdpi.com |

| Other Enzymes | Various | Lipoxygenase (LOX), Dihydrofolate Reductase (DHFR) | nih.gov |

Development of Structure-Based Design Strategies for Specific Pharmacological Targets

Once a promising biological target is identified through screening, structure-based drug design (SBDD) becomes the cornerstone of lead optimization. This approach relies on the three-dimensional structural information of the target protein to rationally design more potent and selective inhibitors.

The key steps for future SBDD efforts are:

Co-crystallization: Obtaining a high-resolution X-ray crystal structure of the target protein in a complex with a hit compound from the this compound series is a primary goal. This provides an atomic-level map of the binding site.

Binding Site Analysis: The co-crystal structure will reveal specific hydrogen bonds, hydrophobic interactions, and other forces governing binding. This allows for the rational design of new analogs that optimize these interactions.

Targeting Selectivity: For target families like kinases, where active sites can be highly conserved, SBDD is critical for designing inhibitors that are selective for the desired kinase over closely related ones, thereby minimizing off-target effects. nih.gov For example, modifications at the 5-position of the pyrimidine core can be used to target the gatekeeper residue, a key determinant of selectivity in many kinases. chemrxiv.org

Iterative Optimization: SBDD is an iterative process. Newly designed compounds are synthesized, tested for activity, and co-crystallized with the target. Each cycle provides more information, guiding the project toward a clinical candidate with optimal properties. acs.org

| SBDD Component | Purpose | Example Application | References |

| X-ray Crystallography | Determine the 3D structure of the ligand-target complex. | Visualize how a pyrimidine derivative binds to the ATP pocket of a kinase like CDK9. | nih.gov |

| Binding Pocket Mapping | Identify key amino acid residues and pockets for interaction. | Design a substituent to form a new hydrogen bond with the hinge region of the kinase. | acs.org |

| Selectivity Enhancement | Exploit differences between target and off-target active sites. | Modify a group to avoid a steric clash present in a closely related kinase. | chemrxiv.orgnih.gov |

| Fragment-Based Growth | Grow a small fragment hit into a more potent lead compound. | Elaborate the 2-phenyl group into a larger moiety that occupies an adjacent hydrophobic pocket. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-4-chloro-2-phenylpyrimidine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A high-yield synthesis (90%) involves reducing 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization from acetonitrile . To optimize yield, maintain strict temperature control during the reduction step and ensure vigorous stirring for 6 hours to maximize intermediate conversion.

Q. What purification techniques are effective for isolating this compound, and how does solvent choice impact crystal quality?

- Methodological Answer : Recrystallization from acetonitrile is recommended for high-purity crystals, as demonstrated by the planar pyrimidine ring structure (r.m.s. deviation 0.087 Å) and well-defined hydrogen-bonding networks . Solvent polarity affects crystal packing: polar solvents like acetonitrile enhance intermolecular interactions, improving lattice stability.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves supramolecular networks (e.g., N–H···N hydrogen bonds) and confirms coplanarity of substituents with the pyrimidine ring .

- IR spectroscopy : Assign functional groups using spectral data (e.g., C–Br and C–Cl stretches) and compare with reference libraries .

- Single-crystal refinement : Use anisotropic displacement parameters for non-H atoms and freely refine N-bound H atoms for accuracy .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the supramolecular architecture of this compound?

- Methodological Answer : In the crystal lattice, N7–H···N hydrogen bonds form dimers, which propagate into 2D networks in the bc plane . To study these interactions, perform Hirshfeld surface analysis to quantify contact contributions (e.g., H···Cl/Br interactions) and use computational tools like CrystalExplorer to visualize packing motifs.

Q. How can computational chemistry models predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate electron-density distributions to identify reactive sites (e.g., bromine/chlorine substitution susceptibility). Link computational studies to experimental data by validating predicted bond lengths/angles against X-ray results . For stability, model thermodynamic parameters (ΔG, ΔH) under different solvents or temperatures.

Q. What strategies resolve contradictions in reported synthetic yields or structural data across studies?

- Methodological Answer :

- Yield discrepancies : Compare stoichiometry, reaction time, and purification methods. For example, extended stirring during reduction may improve intermediate conversion .

- Structural variations : Use Rietveld refinement for powder samples to detect polymorphic differences. Cross-validate spectroscopic data (e.g., IR, NMR) with crystallographic results to resolve ambiguities .

Safety and Handling

Q. What safety protocols are critical when handling this compound, given its hazardous classifications?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl) .

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

- Storage : Store at –20°C in sealed containers to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.